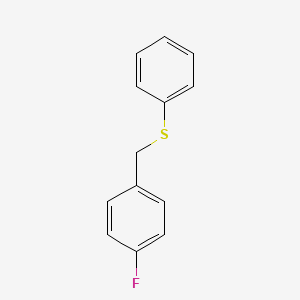

4-Fluorobenzyl phenyl sulfide

Beschreibung

Significance of Aryl Sulfides in Contemporary Chemical Research

Aryl sulfides, also known as aryl thioethers, are a class of organosulfur compounds that represent a tremendously important motif in multiple facets of chemical science. rsc.org Their structural presence is critical in fields ranging from materials science to medicinal chemistry. rsc.org In materials science, sulfur-containing polymers like aryl polythioethers often exhibit enhanced properties compared to their polyether counterparts. rsc.org Furthermore, aryl sulfides are key components in the development of sulfur-functionalized metal-organic frameworks, where the unique properties of the sulfur atom, such as its soft and polarizable nature, lead to a distinct affinity for metal ions. rsc.org

The most privileged role of aryl sulfides is arguably in medicinal chemistry and drug discovery. These structures are found in a wide array of biologically active materials and approved pharmaceuticals, constituting a significant portion of all currently marketed drugs. rsc.orgresearchgate.net Aryl sulfide (B99878) moieties are integral to compounds developed to be effective against a range of conditions, including asthma, Alzheimer's disease, and cancer. researchgate.net Consequently, the development of new and efficient methods for the synthesis of aryl sulfides through the formation of carbon-sulfur (C-S) bonds is a highly desirable and actively pursued area of research. rsc.orgresearchgate.netguidechem.com Traditional methods have often relied on transition-metal-catalyzed cross-coupling reactions, though newer, innovative techniques are continually being developed to overcome challenges such as the use of foul-smelling and toxic thiols. rsc.orgresearchgate.net

Overview of 4-Fluorobenzyl Phenyl Sulfide within Organofluorine Chemistry

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. Organofluorine chemistry has become a cornerstone of developing new pharmaceuticals, agrochemicals, and advanced materials. libretexts.org The strategic placement of fluorine can enhance metabolic stability, increase lipophilicity (a measure of how well a compound can cross lipid membranes), and modify the electronic characteristics of a molecule. libretexts.orghmdb.ca

Within this context, fluorinated aryl sulfides, such as this compound, are of significant interest. These compounds merge the established importance of the aryl sulfide core with the unique advantages conferred by fluorine. hmdb.ca Perfluoroalkyl sulfides, a related subclass, have been a major focus in the advancement of organofluorine chemistry for several decades. The high lipophilicity of perfluoroalkylthio groups, for instance, enhances the ability of molecules to permeate lipid membranes, offering a powerful tool for modifying new and existing drugs. hmdb.ca this compound serves as a specific example of a partially fluorinated aryl sulfide, a class of compounds that has been widely utilized for many years. Research into these molecules contributes to the broader understanding of how fluorine substitution impacts the reactivity and potential applications of aryl sulfide structures. libretexts.org

Historical Development of Research on Related Fluorinated Sulfides

The field of organofluorine chemistry predates the isolation of elemental fluorine itself, which was accomplished by Moissan in 1886. The first synthesis of an organofluorine compound is credited to Alexander Borodin, who in 1862 reported the replacement of a halogen atom with fluoride (B91410)—a halogen exchange reaction that is now a fundamental industrial method. The first aromatic C-F bond was formed in the 1870s.

The development of methods to create fluorinated sulfides is built upon these early foundations. The synthesis of alkyl aryl sulfides containing partially fluorinated chains has been well-established for a considerable time, utilizing known reactions of thiols with fluoro-olefins or chloropolyfluoroalkanes. In contrast, the preparation of fully fluorinated aliphatic chain sulfides was historically limited, particularly to trifluoromethyl (–CF3) derivatives. This was due to the prevailing synthetic route, which involved a two-step process of chlorination followed by fluorine replacement, a procedure that was not feasible for larger perchloroalkylated sulfides.

Over the last few decades, significant progress has been made, and new synthetic procedures have emerged, expanding the toolkit available to chemists. The development of novel reagents and catalysts has been crucial. For instance, the use of electrophilic fluorinating agents, such as N-F reagents, which began to emerge in the 1980s, provided safer and more selective methods for introducing fluorine into organic molecules. These advancements have made complex molecules like fluorinated aryl sulfides more accessible, enabling deeper investigation into their properties and potential applications in agrochemicals and pharmaceuticals. hmdb.ca

Data Tables

Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 351-66-6 | guidechem.com |

| Molecular Formula | C₁₃H₁₁FS | guidechem.com |

| Molecular Weight | 218.29 g/mol | guidechem.com |

| Melting Point | 59 - 62 °C | |

| Boiling Point | 319.8 °C at 760 mmHg | guidechem.com |

| ¹H NMR (400 MHz, CDCl₃) | δ: 7.13-7.22 (m, 7H), 6.88 (t, J = 8.7 Hz, 2H), 3.99 (s, 2H) | researchgate.net |

| ¹³C NMR (100 MHz, CDCl₃) | δ: 162.9, 160.5, 137.0, 133.1, 130.6, 130.5, 129.0, 127.1, 115.5, 115.3, 38.4 | researchgate.net |

| ¹⁹F NMR (376 MHz, CDCl₃) | δ: -115.4 (s, 1F) | researchgate.net |

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-fluoro-4-(phenylsulfanylmethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FS/c14-12-8-6-11(7-9-12)10-15-13-4-2-1-3-5-13/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAKNESVFKIESDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371968 | |

| Record name | 1-Fluoro-4-[(phenylsulfanyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351-66-6 | |

| Record name | 1-Fluoro-4-[(phenylsulfanyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 351-66-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Strategies for the Preparation of 4-Fluorobenzyl Phenyl Sulfide (B99878) Analogues

The creation of analogues of 4-fluorobenzyl phenyl sulfide relies on established and emerging synthetic methodologies. These techniques allow for the introduction of various functional groups on both the benzyl (B1604629) and phenyl rings, leading to a diverse library of related compounds.

Nucleophilic Substitution Reactions in Sulfide Synthesis

A cornerstone of sulfide synthesis is the nucleophilic substitution reaction. This approach typically involves the reaction of a thiol with an appropriate electrophile. For the synthesis of this compound analogues, this would entail the reaction of a substituted thiophenol with a 4-fluorobenzyl halide or a related derivative. rsc.orgconicet.gov.ar

One innovative approach involves the use of phosphinic acid thioesters. In this method, the phosphinic acid thioester acts as an "ambident" electrophile. While many nucleophiles attack the phosphorus atom, benzyl Grignard reagents have been found to react at the sulfur atom, leading to the formation of benzyl sulfides. rsc.orgrsc.org This reaction offers a unique pathway to synthesize a variety of benzyl sulfides with a broad substrate scope. rsc.org

Another variation is the nucleophilic aromatic substitution (SNAr), where a thiol can displace a leaving group, such as a halogen, from an electron-poor aromatic ring. researchgate.net This method is particularly useful for synthesizing perfluoroaryl sulfides and can be performed under ambient conditions or using industrial techniques like ball milling or flow chemistry. researchgate.net The reaction tolerates a wide range of functional groups, making it suitable for late-stage functionalization. researchgate.net

| Reactants | Product Type | Key Features |

| Thiophenol & 4-Fluorobenzyl Halide | Benzyl Phenyl Sulfide | Classic SN2 reaction. |

| Phosphinic Acid Thioester & Benzyl Grignard Reagent | Benzyl Sulfide | Nucleophilic attack at the sulfur atom of an ambident electrophile. rsc.orgrsc.org |

| Thiol & Electron-Poor Fluoroarene | Perfluoroaryl Sulfide | SNAr reaction, suitable for late-stage functionalization. researchgate.net |

Cross-Coupling Approaches for Carbon-Sulfur Bond Formation

Cross-coupling reactions have become a powerful tool in organic synthesis for the formation of carbon-heteroatom bonds, including the C-S bond. These methods often employ a metal catalyst to facilitate the reaction between an aryl or benzyl component and a sulfur source.

Copper-catalyzed reactions are a prominent method for forming C-S bonds. researchgate.net These reactions can couple aryl halides or organoboron compounds with a sulfur source. rsc.orgbeilstein-journals.org For instance, a copper-catalyzed three-component coupling of aryl iodides, a disilathiane (as a sulfur source), and alkyl benzoates can produce alkyl aryl sulfides. thieme-connect.com Microwave-assisted copper-catalyzed synthesis of aryl sulfides in aqueous solutions has also been reported, offering an environmentally friendly approach. ciac.jl.cn

Recent advancements have focused on making these reactions more efficient and applicable to a wider range of substrates. mdpi.com For example, copper-catalyzed deborylthiolation of organoborons with thiosulfonates provides a mild and facile route to aryl and alkenyl sulfides. rsc.org Another approach involves the copper-catalyzed aryl ortho-C–H thiolation of aldehydes using a transient directing group strategy, which avoids the need for pre-installed directing groups. rsc.org

| Catalyst System | Reactants | Product | Key Features |

| Copper | Aryl Iodide, Disilathiane, Alkyl Benzoate | Alkyl Aryl Sulfide | Three-component coupling. thieme-connect.com |

| Copper | Aryl- or Alkenylboron, Thiosulfonate | Aryl or Alkenyl Sulfide | Mild conditions, deborylthiolation. rsc.org |

| Copper | Aryl Aldehyde, Thiol | Ortho-Thiolated Aryl Sulfide | Transient directing group strategy. rsc.org |

| Copper | Aryl Iodide, Thiourea | Aryl Sulfide | Microwave-assisted, in water. ciac.jl.cn |

To circumvent the potential toxicity and cost associated with transition metals, metal-free C-S bond formation methods have been developed. researchgate.net A notable example is the use of hypervalent iodine reagents like phenyliodine(III) bis(trifluoroacetate) (PIFA). acs.orgacs.orgresearchgate.net

PIFA can mediate the synthesis of aryl sulfides by coupling arenes with allyl sulfides in water, offering an environmentally benign process. acs.orgacs.orgnih.gov This arylthiolation is facilitated by a surfactant and allows for a 1:1 stoichiometry of the coupling partners. acs.orgnih.gov While early methods required very low temperatures and halogenated solvents, newer protocols operate under milder conditions. acs.org These transition-metal-free approaches are attractive for their reduced environmental impact and the avoidance of metal contamination in the final products. acs.orgacs.org

| Reagent | Reactants | Product | Key Features |

| Phenyliodine(III) Bis(trifluoroacetate) (PIFA) | Arene, Allyl Sulfide | Aryl Sulfide | Environmentally benign, in water, surfactant-mediated. acs.orgacs.orgnih.gov |

Metal-Catalyzed Coupling Reactions (e.g., Copper-Catalyzed)

Oxidative Carbon(sp³)-Hydrogen/Sulfur-Hydrogen Coupling Reactions

A more direct and atom-economical approach to sulfide synthesis is the oxidative coupling of C(sp³)-H and S-H bonds. rsc.orgresearchgate.net This method avoids the need for pre-functionalized starting materials, directly converting C-H bonds to C-S bonds. rsc.orgresearchgate.net

One such protocol utilizes iodine as a catalyst and di-tert-butyl peroxide (DTBP) as an oxidant to couple alkanes with mercaptans. rsc.org This reaction proceeds in moderate to good yields and can be applied to various methyl arenes and other alkanes. rsc.org Mechanistic studies suggest that the reaction proceeds through a disulfide intermediate, and the cleavage of the C(sp³)-H bond is the rate-determining step. rsc.org

| Catalyst/Oxidant | Reactants | Product | Key Features |

| I₂ / DTBP | Alkane, Mercaptan | Aryl Alkyl Sulfide | Direct C(sp³)-H/S-H coupling, avoids pre-functionalization. rsc.org |

Derivatization Reactions of this compound and Analogues

Once the core sulfide structure is synthesized, it can be further modified through various derivatization reactions. These reactions can alter the compound's physical, chemical, and biological properties. Common derivatization techniques include acylation, alkylation, and silylation, which can target different functional groups that may be present on the aromatic rings of the sulfide analogues. greyhoundchrom.comgcms.cz

For instance, if the this compound analogue contains a hydroxyl or amino group, these can be acylated using reagents like fluorinated anhydrides to enhance volatility for gas chromatography or to introduce specific functionalities. gcms.cz Alkylation reactions can introduce new alkyl groups, and silylation is often used to increase the volatility and thermal stability of the compound for analytical purposes. gcms.cz

Furthermore, the sulfide moiety itself can be a site for derivatization. Oxidation of the sulfide to a sulfoxide (B87167) or a sulfone can significantly change the molecule's properties. mdpi.com For example, N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}prop-2-enamide is a derivative where the sulfide has been oxidized to a sulfonyl group and incorporated into a more complex heterocyclic system. The synthesis of such derivatives often involves modular routes that allow for rapid diversification.

| Derivatization Type | Reagents | Targeted Functional Groups | Purpose |

| Acylation | Fluorinated Anhydrides | Hydroxyl, Amino | Enhance volatility, introduce functionality. gcms.cz |

| Alkylation | Alkyl Halides | Hydroxyl, Amino, Thiol | Introduce new alkyl groups. greyhoundchrom.com |

| Silylation | Silylating Agents (e.g., BSTFA) | Hydroxyl, Amino, Carboxyl | Increase volatility and thermal stability for analysis. gcms.cz |

| Oxidation | Oxidizing Agents | Sulfide | Form sulfoxides and sulfones, modifying properties. mdpi.com |

Oxidation to Sulfoxides and Sulfones

The sulfur atom in this compound can be readily oxidized to form the corresponding sulfoxide and sulfone. This transformation is a fundamental reaction in organosulfur chemistry, with the products serving as important intermediates in organic synthesis. nih.gov The degree of oxidation can typically be controlled by the choice of oxidant and reaction conditions.

A variety of oxidizing agents have been employed for the conversion of sulfides to sulfoxides and sulfones. Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant. rsc.orgmdpi.com For instance, the oxidation of asymmetric sulfides can be achieved using 30% H₂O₂ in methanol (B129727) with a nano-palladium catalyst. rsc.org Other systems, such as a combination of Br₂ and NaNO₂ in water, can facilitate the aerobic oxidation of sulfides to sulfoxides under mild, acid-free conditions. mdpi.com

A particularly direct method for the synthesis of the corresponding sulfoxide, 4-fluorobenzyl phenyl sulfoxide, involves a one-step, metal-free reaction. This process utilizes 4-fluorobenzyl chloride and thiophenol as starting materials, with diiodine pentoxide as the oxidant and 1,8-diazabicycloundec-7-ene (DBU) as the base, affording the sulfoxide in high yield. google.com

The further oxidation of the sulfoxide to the sulfone can be accomplished using stronger oxidizing agents or more forcing conditions. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are often effective for this second oxidation step.

Table 1: Oxidation Reactions of this compound and Related Syntheses

| Reactant(s) | Reagent(s) & Conditions | Product(s) | Yield | Reference(s) |

|---|---|---|---|---|

| 4-Fluorobenzyl chloride, Thiophenol | I₂O₅, DBU, CH₃CN | 4-Fluorobenzyl phenyl sulfoxide | 87% | google.com |

| Asymmetric Sulfide (general) | nano-Pd catalyst, 30% H₂O₂, Methanol | Asymmetric Sulfoxide | N/A | rsc.org |

| Methyl Phenyl Sulfide (related) | Br₂, NaNO₂, H₂O, O₂ | Methyl Phenyl Sulfoxide | High | mdpi.com |

| Aryl Benzyl Sulfides (general) | tert-butyl hydroperoxide (TBHP), Ti-complex | Chiral Aryl Benzyl Sulfoxides | 81-96% | researchgate.net |

Nucleophilic Substitution at the Sulfur Atom

The sulfur atom in thioethers like this compound is nucleophilic due to its lone pairs of electrons. libretexts.org This nucleophilicity allows it to react with electrophiles, most notably alkyl halides, to form ternary sulfonium (B1226848) salts. libretexts.org This reaction represents an electrophilic substitution at the sulfur center.

Conversely, while less common for simple thioethers, reactions can occur where the sulfur atom acts as an electrophilic center. This is more typical for derivatives like sulfoxides or in specific contexts where a leaving group is attached to the sulfur. For example, aryl benzyl sulfoxides can undergo displacement of the benzyl group by various organometallic reagents, a reaction that proceeds with inversion of configuration at the sulfur center. wiley-vch.de Furthermore, a palladium-catalyzed method has been developed for the enantioselective arylation of aryl sulfenate anions, which can be generated in situ from aryl benzyl sulfoxides, to produce chiral diaryl sulfoxides. nih.gov

The reactivity can also be influenced by the other parts of the molecule. For instance, nucleophilic aromatic substitution can occur on the 4-fluorophenyl ring, where a strong nucleophile displaces the fluoride (B91410) ion. This reaction is facilitated by the presence of activating groups on the aromatic ring. rsc.orgthieme-connect.de

Reactions with Specific Electrophiles and Nucleophiles

The reactivity of this compound is characterized by the interplay of its functional groups: the nucleophilic sulfur atom, the electrophilic benzylic carbon, and the activated 4-fluorophenyl ring.

Electrophilic Reactions: The sulfur atom's lone pairs make it susceptible to attack by electrophiles. As mentioned, alkylation with alkyl halides leads to the formation of sulfonium salts. libretexts.org Other electrophilic reagents can also target the sulfur. For example, oxidation reactions, discussed previously, begin with the electrophilic attack of the oxidant on the sulfur atom.

Nucleophilic Reactions: The molecule presents several sites for nucleophilic attack:

Benzylic Carbon: The carbon atom of the benzyl group attached to the sulfur is an electrophilic site. Nucleophiles can attack this carbon, leading to the cleavage of the C-S bond and displacement of the phenylthio group. This is a standard Sₙ2-type reaction.

Aromatic Ring: The fluorine atom on the phenyl ring can be displaced by strong nucleophiles via a nucleophilic aromatic substitution (SₙAr) mechanism. thieme-connect.de The reactivity of the C-F bond towards nucleophilic attack is enhanced by the presence of the rest of the molecule which can stabilize the intermediate Meisenheimer complex. Studies on related dinitrobenzenes show that anionic sulfur nucleophiles like thiolate (ArS⁻) and aryl disulfide ions (ArS₂⁻) can readily displace nitro groups, and similar reactivity can be anticipated for an activated fluorine substituent. rsc.org

C-S Bond Cleavage: Under specific catalytic conditions, the C-S bonds themselves can be cleaved. For instance, iron-catalyzed reactions have been shown to achieve site-selective silylation via the cleavage of either C(aryl)-S or C(alkyl)-S bonds in aryl alkyl sulfides. nih.gov

Derivatization for Analytical and Purification Purposes (e.g., Silylation)

Derivatization is a technique used to modify a compound to improve its analytical properties (e.g., volatility for gas chromatography, detectability) or to facilitate its purification. gcms.czresearch-solution.com For a compound like this compound, several derivatization strategies can be envisioned.

Oxidation of the sulfide to the corresponding sulfone is a common derivatization method. Sulfones are often more crystalline and have different chromatographic properties than the parent sulfides, which can aid in purification and analysis.

Silylation, the introduction of a silyl (B83357) group (like trimethylsilyl, TMS), is a widespread derivatization technique, particularly for gas chromatography (GC) analysis. gcms.cz While typically used for compounds with active hydrogens (e.g., alcohols, phenols, amines), silylation can also be achieved through other means. For thioethers, derivatization might involve cleavage of a C-S bond followed by silylation of the resulting fragment. nih.gov For example, iron-catalyzed silylation of aryl alkyl sulfides can proceed via C(aryl)-S bond cleavage. nih.gov Additionally, palladium-catalyzed silylation has been reported for benzylic halides using silylboronates, suggesting a potential route if this compound were first converted to a halide. rsc.org Although direct silylation of the intact sulfide is not a standard procedure, these related methods highlight potential pathways for creating silyl derivatives for analytical purposes.

Other derivatization strategies for sulfur-containing compounds often target the thiol group. nih.govnih.govacs.org While not directly applicable to the thioether, these methods could be used if the sulfide were cleaved to generate a thiol.

Asymmetric Synthesis and Enantioselective Transformations of Related Compounds

The oxidation of prochiral sulfides like this compound to sulfoxides creates a stereogenic center at the sulfur atom. The synthesis of enantiomerically enriched or pure chiral sulfoxides is of significant interest as they are valuable building blocks in asymmetric synthesis and can be found in biologically active molecules. google.comwiley-vch.de

The most direct route to chiral sulfoxides is the catalytic enantioselective oxidation of the corresponding sulfides. wiley-vch.de A number of catalytic systems have been developed for this purpose, particularly for aryl benzyl sulfides.

Titanium-Catalyzed Oxidations: The Sharpless-Kagan-Modena protocol, which utilizes a titanium complex, typically Ti(O-iPr)₄, with a chiral diethyl tartrate (DET) ligand and an alkyl hydroperoxide oxidant, is a classic method for asymmetric sulfoxidation. ucc.ie This system and its modifications have been successfully applied to a range of fluorine-containing sulfides. ucc.ie A study on various fluorinated aryl benzyl sulfides using tert-butyl hydroperoxide (TBHP) in the presence of a titanium and (S,S)-hydrobenzoin complex resulted in enantiopure sulfoxides (ee >98%) in high yields. researchgate.net

Enzyme-Catalyzed Oxidations: Biocatalysis offers a green and highly selective alternative. Cyclohexanone monooxygenase is known to catalyze the asymmetric oxidation of sulfides with minimal overoxidation to the sulfone. thieme-connect.de P450 monooxygenases have also been engineered for the asymmetric sulfoxidation of various sulfides, including 4-fluorophenyl methyl sulfide, to produce the (R)-sulfoxide with high enantiomeric excess (ee). acs.org The use of an aqueous/ionic liquid biphasic system has been shown to enhance both the productivity and enantioselectivity of these biotransformations. acs.org

The resulting chiral aryl benzyl sulfoxides can be valuable intermediates. For instance, the benzyl group can be displaced by organometallic reagents with inversion of stereochemistry at the sulfur center, allowing access to a variety of other chiral sulfoxides. wiley-vch.de

Table 2: Enantioselective Oxidation of Related Sulfides

| Substrate | Catalyst/Reagent | Product | Yield | ee (%) | Reference(s) |

|---|---|---|---|---|---|

| Fluorinated Aryl Benzyl Sulfides | Ti-complex, (S,S)-hydrobenzoin, TBHP | Chiral Fluorinated Aryl Benzyl Sulfoxides | 81–96% | >98% | researchgate.net |

| Benzyl Phenyl Sulfide (related) | Ti(O-iPr)₄, DET, Cumene hydroperoxide | Benzyl Phenyl Sulfoxide | Moderate | 97% | ucc.ie |

| 4-Fluorophenyl Methyl Sulfide (related) | P450 monooxygenase (engineered E. coli) | (R)-4-Fluorophenyl Methyl Sulfoxide | ~50% | 98% | acs.org |

| 4-Fluorophenyl Ethyl Sulfide (related) | Cyclohexanone monooxygenase | (S)-4-Fluorophenyl Ethyl Sulfoxide | 96% | 93% | thieme-connect.de |

| Aryl Benzyl Sulfides (general) | Chiral Copper Catalyst | Chiral Aryl Benzyl Sulfoxides | N/A | up to 81% | wiley-vch.de |

Spectroscopic and Structural Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like 4-Fluorobenzyl phenyl sulfide (B99878). By analyzing the behavior of atomic nuclei in a magnetic field, it provides atom-specific information on the chemical environment, connectivity, and through-bond interactions.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides data on the number and environment of hydrogen atoms (protons) in the molecule. For 4-Fluorobenzyl phenyl sulfide, the spectrum reveals distinct signals for the protons on the benzyl (B1604629) and phenyl groups.

Research findings have reported the following chemical shifts (δ) in parts per million (ppm) for this compound, recorded on a 400 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent. chemicalbook.com The protons of the two aromatic rings appear as a complex multiplet between 7.13 and 7.22 ppm, integrating to seven protons. chemicalbook.com The two protons on the fluorobenzyl ring that are ortho to the fluorine atom appear as a triplet at 6.88 ppm, a result of coupling to the adjacent fluorine and protons. chemicalbook.com The two benzylic protons (-CH₂-) appear as a sharp singlet at 3.99 ppm, confirming their equivalence and isolation from other protons. chemicalbook.com

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity & Coupling Constant (J) | Integration |

| Phenyl-H & Benzyl-H (meta to F) | 7.13 - 7.22 | Multiplet (m) | 7H |

| Benzyl-H (ortho to F) | 6.88 | Triplet (t), J = 8.7 Hz | 2H |

| Methylene (B1212753) (-CH₂-) | 3.99 | Singlet (s) | 2H |

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃. chemicalbook.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy identifies the different carbon environments within the molecule. While specific shift values are not detailed in the provided search results, the collection of ¹³C NMR spectra for this compound has been reported as part of its characterization. chemicalbook.com

Based on the structure, the ¹³C NMR spectrum is expected to show distinct signals for the methylene carbon and the aromatic carbons. The carbon atoms of the fluorobenzyl ring would exhibit coupling with the fluorine atom (¹JCF, ²JCF, etc.), which provides additional structural confirmation. The benzylic carbon signal would appear in the aliphatic region, while the aromatic carbons would be found in the downfield region of the spectrum.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

Given the presence of a fluorine atom, ¹⁹F NMR is a particularly powerful tool for characterizing this compound. ¹⁹F NMR has a wide chemical shift range and is highly sensitive to the local electronic environment. In a study utilizing a 376 MHz spectrometer with CDCl₃ as the solvent, the compound exhibited a single resonance at -115.4 ppm, which appeared as a singlet. chemicalbook.com This single peak confirms the presence of one unique fluorine environment in the molecule.

| Fluorine Assignment | Chemical Shift (δ) in ppm | Multiplicity |

| Ar-F | -115.4 | Singlet (s) |

Table 2: ¹⁹F NMR Spectroscopic Data for this compound in CDCl₃. chemicalbook.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., High-Resolution Mass Spectrometry)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural insights from its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement. The calculated monoisotopic mass of this compound (C₁₃H₁₁FS) is 218.0565 g/mol . HRMS analysis would be expected to show a molecular ion peak ([M]⁺) at or very near this m/z value, confirming the molecular formula.

While specific experimental fragmentation data is not detailed in the search results, the analysis of related compounds suggests a predictable pattern. The most likely fragmentation pathway upon ionization involves the cleavage of the C-S bond between the benzylic carbon and the sulfur atom, which is a common fragmentation site in such molecules. This would lead to two primary fragments:

The 4-fluorobenzyl cation (F-C₆H₄-CH₂⁺) with an expected m/z of 109.04.

The phenylthio radical (C₆H₅S•), with the corresponding phenylthio cation having an m/z of 109.01.

The relative abundance of these peaks in the mass spectrum provides further evidence for the proposed structure.

Vibrational Spectroscopy (e.g., Infrared Spectroscopy) and Electronic Spectroscopy (e.g., UV-Vis Absorption) for Functional Group and Electronic Structure Analysis

Vibrational and electronic spectroscopy techniques probe the functional groups and conjugated π-systems of a molecule.

Infrared (IR) Spectroscopy identifies functional groups based on their characteristic absorption of infrared radiation. For this compound, the IR spectrum would be expected to display several key absorption bands:

Aromatic C-H stretching: Typically observed just above 3000 cm⁻¹.

Aliphatic C-H stretching: From the -CH₂- group, appearing just below 3000 cm⁻¹.

Aromatic C=C stretching: Multiple sharp peaks in the 1600-1450 cm⁻¹ region.

C-F stretching: A strong, characteristic band typically found in the 1250-1000 cm⁻¹ region.

C-S stretching: A weaker absorption, generally found in the 800-600 cm⁻¹ range.

UV-Vis Absorption Spectroscopy provides information about the electronic transitions within the molecule, particularly involving conjugated systems. The two aromatic rings in this compound constitute the primary chromophores. The UV-Vis spectrum is expected to show absorptions corresponding to π → π* electronic transitions within the phenyl and 4-fluorobenzyl ring systems.

X-ray Diffraction Analysis for Solid-State Structure Determination (e.g., Single Crystal X-ray Diffraction, Powder X-ray Diffraction)

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction provides precise data on bond lengths, bond angles, and intermolecular interactions in a single crystal.

Powder X-ray Diffraction (PXRD) is used to identify crystalline phases and analyze the structure of polycrystalline materials.

A crystal structure for this compound itself has not been reported in the searched literature. However, the structures of more complex molecules containing the 4-fluorobenzyl moiety have been determined using single-crystal X-ray diffraction, such as in metal-dithiocarbamate complexes. These studies confirm the expected geometry of the 4-fluorobenzyl group, including the planarity of the benzene (B151609) ring and the characteristic C-F and C-C bond lengths within the solid state.

Elemental Analysis in Compound Characterization

Elemental analysis is a fundamental analytical technique in chemistry used to determine the elemental composition (the percentage of each element) of a compound. It serves as a crucial checkpoint in the research and synthesis process, primarily to verify the empirical and, by extension, the molecular formula of a newly synthesized substance. The technique provides a quantitative measure of the mass percentages of carbon (C), hydrogen (H), nitrogen (N), sulfur (S), and other elements present in a sample.

The principle behind the most common method, CHNS analysis, involves the complete combustion of a small, precisely weighed sample in an oxygen-rich atmosphere. The combustion process converts the elements into simple, stable gases (e.g., carbon to CO₂, hydrogen to H₂O, sulfur to SO₂, and nitrogen to N₂ gas). These gases are then separated, typically by gas chromatography, and measured by a thermal conductivity detector. The results are used to calculate the mass percentage of each element in the original sample.

For a synthesized compound like this compound, comparing the experimentally determined elemental percentages with the theoretically calculated values based on its proposed molecular formula (C₁₃H₁₁FS) is a critical step for structural confirmation and purity assessment. A close agreement between the experimental and theoretical values, typically within a narrow margin of ±0.4%, provides strong evidence that the compound has been synthesized with the correct elemental composition and is of high purity.

Theoretical vs. Experimental Data

The theoretical elemental composition of this compound is calculated from its molecular formula, C₁₃H₁₁FS, and the atomic weights of its constituent elements (C: 12.011 u, H: 1.008 u, F: 18.998 u, S: 32.06 u). The total molecular weight of the compound is 218.29 g/mol .

While the standard procedure for characterizing a new compound includes performing elemental analysis, published experimental values for this compound are not consistently reported across all literature. However, research on analogous or more complex derivative structures routinely includes this analysis, confirming its importance. For instance, studies synthesizing novel compounds from precursors like 4-fluorobenzyl moieties or phenyl sulfides report detailed elemental analysis results to validate their final products. rsc.orgmdpi.comscirp.orgresearchgate.net

The table below outlines the calculated theoretical percentages for this compound, which would be the benchmark for any experimental analysis performed on a synthesized sample.

Interactive Data Table: Elemental Composition of this compound

| Element | Symbol | Atomic Weight (u) | Atoms in Molecule | Total Mass (u) | Theoretical Percentage (%) |

| Carbon | C | 12.011 | 13 | 156.143 | 71.53 |

| Hydrogen | H | 1.008 | 11 | 11.088 | 5.08 |

| Fluorine | F | 18.998 | 1 | 18.998 | 8.70 |

| Sulfur | S | 32.06 | 1 | 32.06 | 14.69 |

| Total | 218.289 | 100.00 |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. dergipark.org.trresearchgate.net It is frequently used to calculate a molecule's optimized geometry, electronic properties, and vibrational frequencies. dergipark.org.trresearchgate.net For derivatives and related structures of 4-Fluorobenzyl phenyl sulfide (B99878), DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311++G(d,p), have been employed to determine optimized molecular structures, bond lengths, and bond angles. researchgate.netnih.govajchem-a.com These theoretical parameters often show good correlation with experimental data obtained from techniques like X-ray crystallography. researchgate.net

DFT calculations are also instrumental in understanding the electronic properties of molecules. For instance, the analysis of frontier molecular orbitals (HOMO and LUMO) and the resulting energy gap provides insights into the chemical reactivity and kinetic stability of the compound. ajchem-a.comresearchgate.net Furthermore, DFT can be used to predict spectroscopic properties, such as FT-IR vibrational frequencies, which can be compared with experimental spectra for validation. ajchem-a.comresearchgate.net

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

For related compounds, Hirshfeld surface analysis has been employed to explore the nature and type of non-covalent interactions, such as hydrogen bonding and van der Waals forces. researchgate.netresearchgate.net The analysis can generate fingerprint plots that delineate the contributions of different types of intermolecular contacts, for example, H···H, C···H/H···C, and F···H/H···F interactions. nih.gov In some cases, this has revealed that H···H interactions make the largest contribution to the molecular packing. researchgate.net The red, white, and blue regions on the Hirshfeld surface map indicate strong, weak, and negligible intermolecular interactions, respectively. acs.org

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a computational method that illustrates the charge distribution of a molecule, providing a map of the electrostatic potential on the electron density surface. nih.gov This analysis is crucial for identifying the reactive sites of a molecule for both electrophilic and nucleophilic attacks. ajchem-a.comnih.gov Regions of negative potential, typically colored red or yellow, indicate areas prone to electrophilic attack, while regions of positive potential, shown in blue, are susceptible to nucleophilic attack. nih.gov

In studies of related sulfide and fluorinated compounds, MEP analysis has been used to understand the charge distribution and its influence on intermolecular interactions. researchgate.netresearchgate.net For example, in some dithiocarbamate (B8719985) complexes, the negative charge is delocalized over the sulfur atoms, while the positive charge is localized on the nitrogen atom, indicating the thioureide C-N bond has considerable double bond character. lookchem.com The analysis of the molecular electrostatic potential plotted on Hirshfeld surfaces can further elucidate the nature of intermolecular contacts, showing that many are principally electrostatic in origin. acs.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical and electronic properties. researchgate.netnih.gov A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. ajchem-a.com

For compounds structurally related to 4-Fluorobenzyl phenyl sulfide, FMO analysis has been conducted using DFT calculations to understand their electronic behavior. researchgate.netfigshare.com The distribution of the electron density in the HOMO and LUMO orbitals can reveal the sites for electron donation and acceptance, respectively, and indicate the presence of intramolecular charge transfer (ICT). nih.gov For example, in some nitrobenzofurazan-sulfide derivatives, the HOMO is distributed over the entire molecule, while the LUMO is concentrated on the acceptor moiety, confirming an ICT from the sulfide group to the acceptor. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to study the dynamic behavior and conformational preferences of molecules. nih.govuq.edu.au Conformational analysis involves identifying the stable arrangements of atoms in a molecule (conformers) and their relative energies. MD simulations provide a time-dependent picture of molecular motion, allowing for the exploration of the conformational landscape and the stability of different conformations over time. uq.edu.auacs.org

For derivatives of related compounds, DFT has been utilized for conformational analysis, showing good agreement with experimental data. nih.gov MD simulations have been employed to assess the binding stability of compounds to their biological targets, with a root-mean-square deviation (RMSD) of less than 2 Å often considered acceptable. These simulations can provide deeper insights into the dynamic behavior of molecules in physiological conditions. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are methods used to correlate the chemical structure of a compound with its biological activity. nih.govnih.govmdpi.com SAR is a qualitative approach that identifies which structural features are important for activity, while QSAR develops mathematical models to predict the activity of new compounds. mdpi.comijpsonline.com

For various series of compounds, including those with sulfide linkages or fluorinated phenyl groups, SAR studies have been crucial in optimizing lead compounds for improved affinity, selectivity, and metabolic stability. nih.govnih.gov For instance, the replacement of a metabolically unstable group with a bioisosteric moiety has been shown to improve the metabolic profile while retaining desired biological activity. nih.gov QSAR models often use descriptors related to a molecule's physicochemical properties, such as mass, polarizability, and electronegativity, to predict its biological activity. nih.gov

Advanced Research Applications

Medicinal Chemistry and Biological Activity Studies

The strategic incorporation of the 4-fluorobenzyl phenyl sulfide (B99878) moiety into various molecular frameworks has been a key focus in medicinal chemistry. This is due to the favorable physicochemical properties conferred by the fluorine atom, such as enhanced metabolic stability and binding affinity to biological targets.

Benzyl (B1604629) phenyl sulfide and its derivatives are recognized as important intermediates in pharmaceutical synthesis. guidechem.comrsc.orgchemicalbook.comnih.gov The general structure of benzyl phenyl sulfide provides a versatile scaffold that can be readily modified to create a diverse library of compounds for biological screening. guidechem.comrsc.org The introduction of a fluorine atom, as seen in 4-Fluorobenzyl phenyl sulfide, is a common strategy in medicinal chemistry to optimize the properties of a lead compound. smolecule.com For instance, the 4-fluorobenzyl motif has been noted for its role in optimizing the biological activity of various compounds. mdpi.com

Derivatives containing the 4-fluorobenzyl group, such as N-(4-Fluorobenzyl)-N-methylpiperidin-4-amine hydrochloride, have been investigated for their potential in developing new inhibitors of biological targets. The presence of the 4-fluorobenzyl moiety in these molecules is often associated with enhanced inhibitory activity. Furthermore, compounds like bis(4-fluorobenzyl)amine (B169626) serve as lead compounds for the development of drugs targeting the central nervous system. smolecule.com

The 4-fluorobenzyl group is a common feature in molecules investigated for their anticancer properties. Several studies have highlighted the potential of compounds containing this moiety to inhibit cancer cell proliferation and modulate key cellular pathways involved in tumorigenesis. For example, novel 3-allyl-N-(4-fluorophenyl)-4-substituted thiazol-2(3H)-imines have demonstrated dose-dependent cytotoxicity against A431 skin cancer cells, inducing both late apoptosis and necrosis.

In other research, 4-[(E)-(Fluorophenyl)diazenyl]phenol has shown significant anticancer activity against nasopharyngeal cancer (NPC) HK-1 cell lines. researchgate.net Similarly, a series of (E)-5-((1-phenyl-1H-1,2,3-triazol-4-yl)methylene)-2-thioxothiazolidin-4-one analogues containing a 4-fluorophenyl group exhibited moderate to good activity against lung, colon, breast, and melanoma cancer cell lines. ijcce.ac.ir The anticancer activity of these compounds is often linked to their ability to interfere with specific cellular processes. For instance, some 4-fluorobenzyl-containing compounds have been shown to induce apoptosis in various cancer cell lines.

| Compound Class | Cancer Cell Line(s) | Observed Effect |

| 3-allyl-N-(4-fluorophenyl)-4-substituted thiazol-2(3H)-imines | A431 (Skin) | Cytotoxicity, apoptosis, necrosis |

| 4-[(E)-(Fluorophenyl)diazenyl]phenol | HK-1 (Nasopharyngeal) | Anticancer activity researchgate.net |

| (E)-5-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methylene)-2-thioxothiazolidin-4-one | A549 (Lung), HT-29 (Colon), MCF-7 (Breast), A375 (Melanoma) | Moderate to good anticancer activity ijcce.ac.ir |

| 7-[(4-fluorobenzyl)amino)]-3-phenyl-5-(trifluoromethyl) smolecule.comnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione | Various | Anticancer activity nih.gov |

The emergence of antibiotic-resistant bacterial strains has necessitated the discovery of novel antimicrobial agents. Benzyl phenyl sulfide derivatives have shown promise in this area, particularly against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov A study detailing the synthesis of three series of benzyl phenyl sulfide derivatives found that two of the series exhibited potent antibacterial activity against eleven MRSA strains, with minimum inhibitory concentrations (MICs) ranging from 2-64 μg/mL. nih.gov The mechanism of action for these compounds was suggested to involve the disruption of the bacterial cell membrane. nih.gov

Furthermore, the 4-fluorobenzyl moiety has been incorporated into various heterocyclic structures to enhance their antimicrobial potential. For example, 4-fluorobenzyl-spiro(N/O)cyclotriphosphazene derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. researchgate.net These compounds demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.net

Compounds containing the 4-fluorophenyl group have been investigated for their anti-inflammatory properties. For instance, a study on novel Mannich bases of 1,3,4-oxadiazole (B1194373) found that an ibuprofen-derived compound featuring a 4-fluorophenyl moiety displayed the highest activity, with 76% inhibition of COX-1. sci-hub.se In another study, the introduction of a para-fluoro substituent on the N-1 phenyl ring of a triazole-based compound was associated with a decrease in the proinflammatory mediators TNF-α and IL-6. nih.gov While direct studies on this compound are limited, the anti-inflammatory potential of structurally related compounds suggests this is a promising area for future research.

The inhibition of specific enzymes is a key strategy in the development of new drugs. Glutathione S-transferases (GSTs) are a family of enzymes involved in detoxification and are often overexpressed in tumor cells, contributing to drug resistance. tandfonline.comresearchgate.net While direct inhibition of GST by this compound has not been extensively reported, related structures have been investigated as GST inhibitors. For example, Schiff base compounds derived from 4-fluoro aniline (B41778) have been synthesized and their inhibitory effects on GST were evaluated. researchgate.net

Similarly, ATP synthase, a key enzyme in cellular energy metabolism, is another important drug target. nih.gov Inhibitors of ATP synthase have potential applications in areas such as cancer and obesity. nih.gov Although specific studies on this compound are not prevalent, the broader class of organosulfur compounds is known to interact with various enzymes, suggesting a potential for enzyme-modulating activities.

The 4-fluorobenzyl group is a common structural feature in ligands designed to interact with various neurotransmitter receptors.

Dopamine (B1211576) Transporter (DAT): Atypical dopamine transporter (DAT) inhibitors are being explored as potential treatments for psychostimulant abuse. nih.gov Compounds containing a bis(4-fluorophenyl)methyl moiety, which is structurally related to the 4-fluorobenzyl group, have shown high affinity for DAT. nih.gov For example, a series of (bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines were synthesized and evaluated for their binding to DAT, with some analogues showing high affinity and selectivity. nih.gov The sulfide precursors of these compounds generally exhibited higher DAT affinity than their sulfoxide (B87167) counterparts. nih.gov

σ1 Receptor: The σ1 receptor is another target of interest for the treatment of neuropsychiatric disorders. nih.gov Ligands containing a 4-fluorobenzyl group have been developed and shown to bind with high affinity to the σ1 receptor. acs.org Some compounds with a bis(4-fluorophenyl)methyl structure have also demonstrated high affinity for the σ1 receptor. nih.gov

5-HT2A/2C Receptors: The serotonin (B10506) 5-HT2A and 5-HT2C receptors are important targets for the treatment of various central nervous system disorders. mdpi.comnih.gov The 4-fluorobenzyl group has been incorporated into ligands to modulate their affinity and selectivity for these receptors. For instance, N-(4-Fluorobenzyl)-N-methylpiperidin-4-amine hydrochloride is known to interact with serotonin receptors, particularly the 5-HT2A subtype. In another study, the 4-fluorophenyl moiety of the inverse agonist ritanserin (B1680649) was found to be important for its interaction with the 5-HT2C receptor. nih.gov

| Receptor Target | Compound Class/Structure | Key Findings |

| Dopamine Transporter (DAT) | (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines | High affinity and selectivity for DAT. nih.gov |

| σ1 Receptor | 1-(4-[18F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine | High affinity for σ1 receptors. acs.org |

| 5-HT2A Receptor | N-(4-Fluorobenzyl)-N-methylpiperidin-4-amine hydrochloride | Interaction with 5-HT2A receptors. |

| 5-HT2C Receptor | Ritanserin (contains a 4-fluorophenyl group) | 4-fluorophenyl moiety important for receptor interaction. nih.gov |

Interaction with Biological Targets and Signaling Pathways

Materials Science Applications

In the field of materials science, thioethers such as this compound can serve as valuable precursors or sulfur sources for the synthesis of metal sulfide nanoparticles. These nanoparticles have applications in various areas, including catalysis, electronics, and photovoltaics. The decomposition of sulfur-containing organic molecules at high temperatures in the presence of metal precursors can lead to the formation of crystalline metal sulfide nanostructures.

The choice of the sulfur precursor can influence the size, shape, and phase of the resulting nanoparticles. While specific studies detailing the use of this compound are emerging, the general mechanism involves the thermal cleavage of the carbon-sulfur bonds, releasing sulfur which then reacts with metal ions in the solution. Compounds like benzyl sulfide have been used in the synthesis of cadmium sulfide (CdS) and zinc sulfide (ZnS) quantum dots. The presence of the fluorobenzyl group could potentially influence the reaction kinetics and the surface chemistry of the synthesized nanoparticles.

This compound and its derivatives are relevant to the synthesis of high-performance polymers, particularly poly(arylene sulfide)s (PAS) and their sulfone variants (PASS). These polymers are known for their exceptional thermal stability, chemical resistance, and mechanical properties. The synthesis of these polymers often involves a nucleophilic aromatic substitution reaction where a sulfur nucleophile displaces a halide from an activated aromatic ring.

Fluorine-activated monomers are commonly used in the synthesis of poly(ether ether ketone) (PEEK) and related polymers. By analogy, an activated fluoro-substituted monomer derived from this compound could potentially be used in the synthesis of specific poly(arylene sulfide) structures. The incorporation of fluorine can enhance the polymer's properties, such as lowering the dielectric constant and improving its processability. The sulfide and sulfone linkages contribute to the polymer chain's thermal stability and rigidity.

The sulfur atom in this compound possesses a lone pair of electrons, allowing it to act as a ligand and coordinate with transition metals to form catalytic complexes. Thioether ligands are known to be effective in a variety of catalytic reactions, including cross-coupling reactions and polymerization.

The electronic properties of the ligand can be tuned by the substituents on the aromatic rings. The electron-withdrawing nature of the fluorine atom in this compound can influence the electron density on the sulfur atom, which in turn affects the strength of its coordination to a metal center. This modulation can impact the catalytic activity and selectivity of the resulting metal complex. While research on thioether ligands is extensive, the specific application of this compound as a ligand is a subject of ongoing investigation.

Role in Polymer Chemistry (e.g., Poly(Arylene Sulfide Sulfone)s)

Role as Chemical Intermediates in Organic Synthesis

This compound is a versatile chemical intermediate in organic synthesis, serving as a building block for more complex molecules. Its utility stems from the reactivity of the sulfide group and the potential for functionalization of the aromatic rings.

The sulfide can be readily oxidized to the corresponding sulfoxide and sulfone, which are themselves important functional groups in a wide range of biologically active molecules and materials. For example, the oxidation to a sulfone is a key step in the synthesis of certain anti-inflammatory drugs and high-performance polymers.

Furthermore, the C-S bonds can be cleaved under specific conditions to generate thiols or other functional groups. The aromatic rings can undergo electrophilic substitution reactions, allowing for the introduction of additional substituents to build molecular complexity. The presence of the fluorine atom can direct the position of incoming electrophiles. These transformations make this compound a valuable precursor in multi-step synthetic sequences.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Routes with Enhanced Sustainability and Atom Economy

Future research will likely focus on developing more sustainable and atom-economical methods for synthesizing 4-fluorobenzyl phenyl sulfide (B99878) and its derivatives. While traditional methods often involve the reaction of a benzyl (B1604629) halide with a thiolate, newer approaches aim to minimize waste and utilize more environmentally benign reagents and conditions.

Key areas for development include:

Catalytic C-S Cross-Coupling Reactions: Exploring the use of earth-abundant metal catalysts or even metal-free catalytic systems for the cross-coupling of thiols with benzyl alcohols or their derivatives would represent a significant advancement. These methods could offer higher efficiency and selectivity under milder reaction conditions.

Flow Chemistry: The application of continuous flow technologies can offer precise control over reaction parameters, leading to improved yields, enhanced safety, and easier scalability of the synthesis of 4-fluorobenzyl phenyl sulfide.

Recent advancements in the synthesis of unsymmetrical sulfides have explored various non-halide substrates, which could be adapted for this compound. mdpi.com For instance, methods involving the coupling of arylboronic acids with thiols or the C-H sulfenylation of arenes present promising avenues for more efficient and sustainable syntheses. mdpi.com

Exploration of Untapped Reactivity Profiles and Reaction Mechanisms

The reactivity of this compound is not yet fully explored. Future investigations could uncover novel chemical transformations and provide deeper insights into its reaction mechanisms.

Potential areas of exploration include:

Oxidation and Reduction Reactions: A systematic study of the oxidation of the sulfide moiety to the corresponding sulfoxide (B87167) and sulfone derivatives could yield compounds with altered electronic and biological properties. Conversely, reductive cleavage of the C-S bond could be explored as a synthetic strategy.

Directed C-H Functionalization: The fluorine and sulfur atoms could act as directing groups for the selective functionalization of the aromatic rings, allowing for the synthesis of more complex and substituted analogs.

Photocatalysis and Electrosynthesis: Investigating the reactivity of this compound under photocatalytic or electrochemical conditions could open up new reaction pathways that are not accessible through traditional thermal methods.

Understanding the mechanistic details of these reactions, for example, whether they proceed via radical or ionic intermediates, will be crucial for optimizing reaction conditions and expanding their synthetic utility. mdpi.com

Advanced Computational Modeling for Predictive Research and Rational Design

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental research. For this compound, computational modeling can be employed in several ways:

Conformational Analysis: Predicting the stable conformations of the molecule and understanding the rotational barriers around the C-S and C-C bonds can provide insights into its interaction with biological targets or its packing in the solid state.

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model reaction pathways, identify transition states, and calculate activation energies, thus providing a detailed understanding of reaction mechanisms. This can aid in the rational design of more efficient synthetic routes.

Prediction of Physicochemical Properties: Properties such as lipophilicity (LogP), solubility, and electronic properties can be calculated, which are crucial for drug design and materials science applications. For instance, the calculated XLogP3-AA for this compound is 4. guidechem.com

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 218.289 g/mol | guidechem.com |

| Molecular Formula | C₁₃H₁₁FS | guidechem.com |

| XLogP3-AA | 4 | guidechem.com |

| Topological Polar Surface Area | 25.3 Ų | guidechem.com |

| Rotatable Bond Count | 3 | guidechem.com |

| Hydrogen Bond Acceptor Count | 2 | guidechem.com |

| Heavy Atom Count | 15 | guidechem.com |

Expansion of Biological Target Profiling and Mechanism Elucidation

While the biological activity of this compound itself is not extensively documented, related structures have shown interesting pharmacological properties. Future research should focus on a comprehensive biological evaluation of this compound and its derivatives.

Key research directions include:

Broad-Spectrum Biological Screening: Testing the compound against a wide range of biological targets, including enzymes, receptors, and ion channels, could identify novel therapeutic applications.

Mechanism of Action Studies: If biological activity is identified, detailed mechanistic studies will be necessary to understand how the compound exerts its effects at the molecular level. This could involve techniques such as co-crystallography with the target protein or photoaffinity labeling.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogs with systematic structural modifications will help to identify the key structural features responsible for any observed biological activity and to optimize potency and selectivity. For example, derivatives of (bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines have been studied as dopamine (B1211576) transporter (DAT) inhibitors. nih.gov

Integration into Advanced Functional Material Design and Smart Systems

The unique combination of a fluorinated aromatic ring and a sulfide linkage makes this compound an interesting building block for the design of advanced functional materials.

Potential applications include:

Polymers with High Refractive Index: Arylene sulfide polymers are known for their high refractive indices. vt.edu Incorporating the this compound moiety into polymer backbones could lead to materials with tailored optical properties for applications in lenses, optical films, and coatings. The development of novel triazine-based poly(phenylene sulfide)s has shown promise in achieving high refractive index and low birefringence. acs.org

Organic Electronics: The electronic properties of the molecule could be exploited in the design of organic semiconductors for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

Self-Assembled Monolayers (SAMs): The sulfide group can act as an anchor to gold surfaces, allowing for the formation of self-assembled monolayers. The fluorinated tail could then be used to modify the surface properties, for example, to create hydrophobic or oleophobic coatings. Research on fluorinated self-assembling monolayers has shown enhanced stability in perovskite solar cells. researchgate.net

Smart Materials: The responsiveness of the sulfide group to stimuli such as oxidation or light could be harnessed to create smart materials that change their properties in response to external triggers.

By systematically exploring these research directions, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for new discoveries and applications across multiple disciplines.

Q & A

Q. What are the limitations of using this compound as a precursor in heterocyclic synthesis?

- Case Study :

- Pyrimidine Derivatives : Microwave-assisted condensation with substituted phenyl groups may yield low regioselectivity. Optimize via solvent-free conditions or Lewis acid catalysts .

- Byproduct Analysis : Identify side products (e.g., defluorinated analogs) via LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.